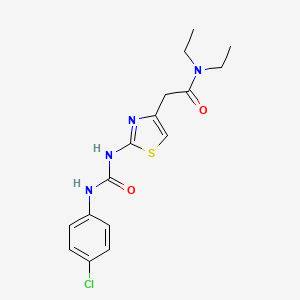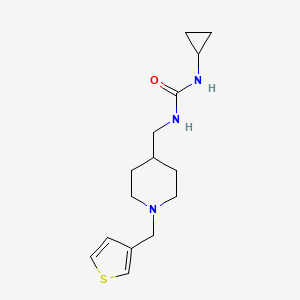
4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methyl)morpholine oxalate” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring in this compound is substituted with various groups, including a trifluoromethyl group and a morpholine ring. This compound could have potential applications in medicinal chemistry, drug development, and materials science.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole compounds can generally be synthesized using the Paal–Knorr reaction . This involves the condensation of a 1,4-diketone (such as 2,5-hexanedione) with an amine (such as 3-aminobenzonitrile) to form a pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrrole ring is a five-membered aromatic ring with one nitrogen atom. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound. The morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom .科学的研究の応用
Neurokinin-1 Receptor Antagonism
Compounds related to the morpholine class have been studied for their role as neurokinin-1 (NK1) receptor antagonists. These antagonists are of interest for their potential therapeutic applications in managing emesis and depression due to their high affinity, oral activity, and effective pre-clinical tests in relevant models (Harrison et al., 2001).
Hydrogen-bonding Motifs
Research involving morpholinium hydrogen oxalates explores the diverse hydrogen-bonding motifs these compounds can form. These motifs include chains and dimers, which are critical for understanding the structural aspects of crystalline materials and their potential applications in materials science (Mulrooney et al., 2018).
Organic Light Emitting Diodes (OLEDs)
The study of cyclometalated iridium complexes, which include ligands similar in structure to the specified compound, has shown significant potential in the development of OLED devices. These complexes are noted for their highly efficient red phosphorescence, making them suitable for application in high-efficiency OLEDs with pure-red emission (Tsuboyama et al., 2003).
Heterocyclic Chemistry
Compounds with morpholine components have been explored for their applications in synthesizing heterocyclic scaffolds. These scaffolds are valuable in medicinal chemistry for developing new drugs with potential therapeutic benefits (Pandey et al., 2012).
Photocycloaddition Reactions
Morpholine derivatives have been utilized in photocycloaddition reactions to create oxetanes, a class of compounds with potential applications in organic synthesis and medicinal chemistry (van Wolven et al., 2006).
特性
IUPAC Name |
4-[[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O.C2H2O4/c1-13-10-15(12-22-6-8-24-9-7-22)14(2)23(13)17-5-3-4-16(11-17)18(19,20)21;3-1(4)2(5)6/h3-5,10-11H,6-9,12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVNZZUFKXROIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)CN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2704336.png)
![2-(4-ethoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2704337.png)
![1-(3-chlorophenyl)-4-[(4-ethenylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2704338.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2704339.png)

![5-Methyl-2-(pyridin-4-yl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2704341.png)

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2704344.png)
![2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2704347.png)
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)


![11-(4-chlorophenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2704354.png)
